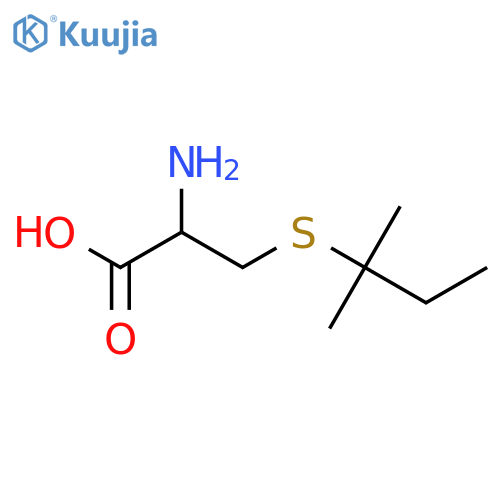Cas no 312746-71-7 (S-(1,1-dimethylpropyl)-L-Cysteine)
S-(1,1-ジメチルプロピル)-L-システインは、非天然型システイン誘導体であり、タンパク質工学や医薬品開発において重要な役割を果たします。この化合物は、チオール基を有するため、選択的なタンパク質修飾やペプチド合成に利用可能です。1,1-ジメチルプロピル基の立体障害により、従来のシステインよりも高い反応選択性を示し、副反応を抑制できる点が特徴です。また、生体適合性に優れ、酵素反応や細胞内での応用にも適しています。特に、抗体-薬物複合体(ADC)や標的型薬剤の開発において、安定な結合部位を提供する利点があります。

312746-71-7 structure
商品名:S-(1,1-dimethylpropyl)-L-Cysteine
CAS番号:312746-71-7
MF:C8H17NO2S
メガワット:191.291081190109
MDL:MFCD11558927
CID:67594
PubChem ID:15462342
S-(1,1-dimethylpropyl)-L-Cysteine 化学的及び物理的性質
名前と識別子
-
- S-(1,1-dimethylpropyl)-L-Cysteine
- (R)-2-Amino-3-(St-isoamylthio)propanoic acid
- (2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid
- D-S-ISOAMYLCYSTEINE
- S-(tert-pentyl)-L-cysteine
- (2R)-2-AMINO-3-[(2-METHYLBUTAN-2-YL)SULFANYL]PROPANOIC ACID
- S-t-pentyl-(r)-cysteine
- L-Cysteine,S-(1,1-dimethylpropyl)-
- DTXSID00572994
- S-(2-Methylbutan-2-yl)-L-cysteine
- (R)-2-Amino-3-(tert-pentylthio)propanoic acid
- 312746-71-7
- AKOS016003492
-
- MDL: MFCD11558927
- インチ: 1S/C8H17NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
- InChIKey: RZKQYQDZHWKJKY-LURJTMIESA-N
- ほほえんだ: CCC(C)(C)SC[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 191.09800
- どういたいしつりょう: 191.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
じっけんとくせい
- PSA: 88.62000
- LogP: 1.87790
S-(1,1-dimethylpropyl)-L-Cysteine セキュリティ情報
S-(1,1-dimethylpropyl)-L-Cysteine 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
S-(1,1-dimethylpropyl)-L-Cysteine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D500568-1g |
(R)-2-AMino-3-(tert-pentylthio)propanoic acid |
312746-71-7 | 97% | 1g |
$425 | 2025-02-20 | |
| Chemenu | CM131886-1g |
S-(tert-pentyl)-L-cysteine |
312746-71-7 | 95% | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM131886-1g |
S-(tert-pentyl)-L-cysteine |
312746-71-7 | 95% | 1g |
$282 | 2021-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732996-1g |
s-(Tert-pentyl)-l-cysteine |
312746-71-7 | 98% | 1g |
¥2509.00 | 2024-08-02 | |
| eNovation Chemicals LLC | D500568-1g |
(R)-2-AMino-3-(tert-pentylthio)propanoic acid |
312746-71-7 | 97% | 1g |
$425 | 2024-05-24 | |
| eNovation Chemicals LLC | D500568-1g |
(R)-2-AMino-3-(tert-pentylthio)propanoic acid |
312746-71-7 | 97% | 1g |
$425 | 2025-02-21 |
S-(1,1-dimethylpropyl)-L-Cysteine 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
312746-71-7 (S-(1,1-dimethylpropyl)-L-Cysteine) 関連製品
- 471-09-0(L-Felinine)
- 2481-10-9((2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid)
- 300583-35-1((2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
